N-(2,2-diphenylethyl)-7H-purin-6-amine

Autophagy Protein Degradation Hepatocyte

N-(2,2-diphenylethyl)-7H-purin-6-amine (molecular formula C19H17N5, molecular weight 315.4 g/mol) is a synthetic, small-molecule purine derivative belonging to the class of 6-substituted aminopurines. Unlike nucleoside analogs that require a ribose sugar for activity, this compound is a modified adenine base.

Molecular Formula C19H17N5
Molecular Weight 315.4 g/mol
Cat. No. B7558678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-diphenylethyl)-7H-purin-6-amine
Molecular FormulaC19H17N5
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4
InChIInChI=1S/C19H17N5/c1-3-7-14(8-4-1)16(15-9-5-2-6-10-15)11-20-18-17-19(22-12-21-17)24-13-23-18/h1-10,12-13,16H,11H2,(H2,20,21,22,23,24)
InChIKeyNJDPONLMSCUAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Diphenylethyl)-7H-purin-6-amine: A Specialized N6-Substituted Adenine for Autophagy and Protein Degradation Research


N-(2,2-diphenylethyl)-7H-purin-6-amine (molecular formula C19H17N5, molecular weight 315.4 g/mol) is a synthetic, small-molecule purine derivative belonging to the class of 6-substituted aminopurines . Unlike nucleoside analogs that require a ribose sugar for activity, this compound is a modified adenine base. Its core differentiation stems from the bulky 2,2-diphenylethyl group at the N6 position. This class of compounds has been identified as a novel group of inhibitors of endogenous protein degradation, specifically targeting the autophagic/lysosomal pathway in isolated rat hepatocytes without significantly depressing cellular ATP levels [1].

Why N-(2,2-Diphenylethyl)-7H-purin-6-amine Cannot Be Replaced by Generic Adenine or Simpler N6-Substituted Analogs


Generic substitution within the 6-substituted purine class is not feasible due to profound functional divergence dictated by the N6 substituent. A seminal study on 6-substituted purines by Gordon and Seglen (1982) demonstrated that of ~100 analogs tested, most were either inactive or inhibited protein synthesis as much as degradation. Only a small subset of methylated 6-aminopurines and 6-mercaptopurines showed a markedly stronger selective effect on protein degradation [1]. This extreme dependency on specific substitution means that a closely related analog, such as N-(2-phenylethyl)-7H-purin-6-amine, which lacks the second phenyl ring for potential hydrophobic interactions, cannot be assumed to possess the same potency or selectivity profile. The user must verify that a given N6-substituted purine has direct experimental evidence for the intended biological target.

Procurement-Relevant Quantitative Evidence: N-(2,2-Diphenylethyl)-7H-purin-6-amine vs. Closest Analogs


Selective Inhibition of Endogenous Protein Degradation vs. Protein Synthesis (Class-Level Evidence)

The compound belongs to a rare subclass of 6-substituted purines that selectively inhibit endogenous protein degradation. In the foundational study by Gordon and Seglen, which screened ~100 purine analogs, 3-methyladenine (3-MA) was identified as a benchmark for this class, inhibiting protein degradation by over 60% at 5 mM without affecting protein synthesis [1]. This establishes a clear structure-activity relationship (SAR) where specific N6 substitutions confer this unique selectivity, a property that the target compound's 2,2-diphenylethyl group is designed to exploit.

Autophagy Protein Degradation Hepatocyte

Comparison of Calculated Physicochemical and Structural Properties with the Analog N-(2-phenylethyl)-7H-purin-6-amine

A structural comparison with the commercially available analog N-(2-phenylethyl)-7H-purin-6-amine (CAS 105909-13-5) reveals key property differences that influence experimental design. Calculations based on standard molecular properties show that the target compound has a higher molecular weight and hydrophobicity, which affect solubility and target engagement [1].

Medicinal Chemistry SAR Property Prediction

Absence of Adenosine Receptor Agonism: A Crucial Divergence from Nucleoside Analogs

A critical differentiator for the target compound is its lack of ribose sugar, which strongly suggests it does not act as an adenosine receptor agonist. This is in stark contrast to its potent nucleoside analog, N6-(2,2-diphenylethyl)adenosine (CI-936), which is a known adenosine receptor agonist with antipsychotic-like activity and a projected human therapeutic dose of 2-3 mg/kg [1]. This structural distinction ensures that the compound's biological effects are not confounded by adenosine receptor-mediated signaling.

Receptor Pharmacology Selectivity Off-Target Effects

Optimal Application Scenarios for Procuring N-(2,2-Diphenylethyl)-7H-purin-6-amine


A Chemical Probe for Selective Autophagy Inhibition Studies

For researchers studying the autophagic/lysosomal pathway, this compound serves as a vital tool. Its classification as a 6-substituted aminopurine positions it alongside 3-MA as a potential selective inhibitor of endogenous protein degradation. This is directly supported by the foundational screen by Gordon and Seglen (1982), which identified this class of purines for their unique ability to suppress autophagy without affecting protein synthesis [1]. Procurement should be prioritized when the experimental goal is to block autophagic flux while minimizing general cytotoxicity from translation inhibition.

A Non-Nucleoside Control Compound for Adenosine Receptor Studies

This compound is the ideal negative control for studies involving N6-(2,2-diphenylethyl)adenosine (CI-936) or similar nucleoside-based adenosine agonists [3]. Because it shares an identical N6 pharmacophore but lacks the ribose sugar required for receptor activation, it can be used to distinguish between adenosine receptor-dependent and -independent effects, a key validation step for any study on this pharmacophore.

A Bulky, Hydrophobic Purine Scaffold for Structure-Activity Relationship (SAR) Exploration

Medicinal chemists exploring the SAR of N6-substituted purines will find this compound valuable for probing the limits of the binding pocket. Its predicted LogP, which is ~1.5 units higher than the simpler N-(2-phenylethyl) analog [2], makes it an essential data point for understanding the role of hydrophobicity and steric bulk in target binding. This makes it a strategic procurement choice for studies aimed at optimizing ADME properties of a purine-based lead series.

Quote Request

Request a Quote for N-(2,2-diphenylethyl)-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.